molecular formula C33H32ClN7O B14949252 4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine

4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine

Cat. No.: B14949252
M. Wt: 578.1 g/mol
InChI Key: FLRZUSAWITZGMK-FADJLKOXSA-N
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Description

4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a triazine core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazine core, followed by the introduction of the piperidine, furan, and hydrazine moieties. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-benzylpiperidin-4-yl)azetidin-3-ol
  • (1-(1-benzylpiperidin-4-yl)azetidin-3-yl)methanol

Uniqueness

Compared to similar compounds, 4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine features a unique combination of functional groups that confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C33H32ClN7O

Molecular Weight

578.1 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)-2-N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C33H32ClN7O/c1-23-10-12-28(13-11-23)36-31-37-32(40-35-22-29-14-15-30(42-29)26-8-5-9-27(34)21-26)39-33(38-31)41-18-16-25(17-19-41)20-24-6-3-2-4-7-24/h2-15,21-22,25H,16-20H2,1H3,(H2,36,37,38,39,40)/b35-22+

InChI Key

FLRZUSAWITZGMK-FADJLKOXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N/N=C/C5=CC=C(O5)C6=CC(=CC=C6)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=CC=C(O5)C6=CC(=CC=C6)Cl

Origin of Product

United States

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